N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

ROMK1 inhibition potassium channel diuretic target

This compound is a small‐molecule renal outer medullary potassium (ROMK/Kir1.1) channel inhibitor belonging to the oxalamide class. It is disclosed in patent US9073882 as Example 38 and achieves an IC50 of 49 nM against human ROMK1 expressed in CHO cells (86Rb+ efflux, TopCount).

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 2034452-29-2
Cat. No. B2355366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
CAS2034452-29-2
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3
InChIInChI=1S/C19H18ClN3O2S/c20-15-4-3-13(10-21)16(9-15)23-18(25)17(24)22-12-19(6-1-2-7-19)14-5-8-26-11-14/h3-5,8-9,11H,1-2,6-7,12H2,(H,22,24)(H,23,25)
InChIKeyANUBZXJFFNMDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide (CAS 2034452-29-2): A Sub‐100 nM ROMK1 Inhibitor from the US9073882 Patent Series for Cardiovascular Research


This compound is a small‐molecule renal outer medullary potassium (ROMK/Kir1.1) channel inhibitor belonging to the oxalamide class. It is disclosed in patent US9073882 as Example 38 [1] and achieves an IC50 of 49 nM against human ROMK1 expressed in CHO cells (86Rb+ efflux, TopCount) [2]. Its structure integrates a 5‑chloro‑2‑cyanophenyl motif with a thiophen‑3‑yl‑cyclopentylmethyl moiety, providing a distinct chemotype within the ROMK inhibitor landscape.

Why Generic ROMK Inhibitor Substitution Fails: Scaffold‐Dependent Potency and Selectivity Differences in N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide


ROMK inhibitors vary dramatically in potency, selectivity, and pharmacokinetics depending on their core scaffold. While many ROMK inhibitors have been described, the oxalamide series exemplified by this compound affords sub‑100 nM potency at human ROMK1 [1] while maintaining a compact molecular weight (388 Da). In contrast, earlier piperazine‑based leads in the same patent family exhibit up to 6‑fold lower potency (IC50 300 nM) [2]. Direct substitution with a generic ROMK inhibitor of different chemotype, such as VU591 (IC50 240 nM) , would result in a significant loss of on‑target potency and potentially altered off‑target profiles. The oxalamide linkage and thiophene‑cyclopentyl substitution confer distinct conformational constraints that cannot be replicated by simple analogs, making this compound a non‑interchangeable research tool for ROMK‐dependent assays.

Quantitative Differentiation Evidence for N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide vs. Closest Analogs


Human ROMK1 Potency: 6‑Fold Improvement over a Reference Patent Example

In the same assay format (86Rb+ efflux, CHO cells, 35 min incubation, TopCount), the target compound exhibits an IC50 of 49 nM [1] against human ROMK1, whereas the structurally distinct piperazine‑based Example 95 from the same patent (BDBM50391768) yields an IC50 of 300 nM [2]. This represents a 6.1‑fold potency advantage for the oxalamide derivative within the same patent series.

ROMK1 inhibition potassium channel diuretic target

Cross‑Species ROMK Activity: Human vs. Rat Potency Retention

The compound inhibits rat ROMK with an IC50 of 55 nM (thallium flux assay, HEK293 cells) [1], compared to 49 nM against human ROMK1 [2], demonstrating a human/rat potency ratio of 1.1. This near‑identical cross‑species activity contrasts with VU591, which shows a 1.7‑fold human‑rat difference (IC50 240 nM vs. ≈140 nM) , and suggests more predictable translation to rodent models of diuresis.

species cross-reactivity rodent model translation ROMK pharmacology

Scaffold‑Driven Selectivity Window: Oxalamide vs. Piperazine ROMK Inhibitors

Within the US9073882 patent family, the oxalamide scaffold (target compound) is accompanied by piperazine‑based ROMK inhibitors. A representative piperazine analog (BDBM50391770, Example 1) shows potent ROMK inhibition (IC50 52 nM) but also measurable activity at Kir2.1 (>100 μM) [1]. Although direct hERG data for the target compound are unavailable, the oxalamide class has been optimized in later ROMK programs to improve the hERG/ROMK selectivity index, with spirocyclic oxalamide derivatives achieving >60‑fold selectivity [2]. This class‑level trend supports the rationale for selecting the oxalamide chemotype when minimizing cardiac ion channel off‑targets is a priority.

selectivity profiling hERG liability cardiac safety

Physicochemical Differentiation: Molecular Weight and Ligand Efficiency Relative to In‑Class ROMK Inhibitors

The target compound has a molecular weight of 387.88 Da [1], yielding a ligand efficiency (LE) of approximately 0.34 kcal mol⁻¹ per heavy atom (calculated from pIC50 = 7.31). This LE is superior to that of MK‑7145 (MW 466.53 Da, IC50 45 nM, LE ≈0.28) and ROMK‑IN‑32 (MW 452.50 Da, IC50 35 nM, LE ≈0.31) , indicating more efficient use of molecular mass for target binding. The lower molecular weight also suggests better permeability potential, a critical advantage for oral diuretic development programs.

ligand efficiency drug-likeness molecular property optimization

Verified Application Scenarios for N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide Based on Quantitative Evidence


In Vitro ROMK1 Target Engagement Assays in CHO Cell Models

The compound's validated IC50 of 49 nM in the 86Rb+ efflux assay [1] makes it suitable as a reference inhibitor for ROMK1 target engagement studies. Its 6.1‑fold potency advantage over the patent benchmark Example 95 [2] ensures robust signal window at concentrations ≤100 nM, minimizing non‑specific effects.

Cross‑Species Pharmacology: Human‑to‑Rat Translational Studies

With a human/rat potency ratio of 1.1 [1], this compound is well‑suited for preclinical rodent models of diuresis and natriuresis. Predictable cross‑species activity reduces the need for extensive species‑specific dose‑finding, accelerating in vivo proof‑of‑concept experiments.

Structure–Activity Relationship (SAR) Exploration of Oxalamide ROMK Inhibitors

As a representative of the oxalamide subclass within the US9073882 patent series, this compound serves as a key SAR probe. Its thiophene‑cyclopentyl substitution pattern can be systematically varied to explore potency and selectivity determinants, guided by the 49 nM baseline [1] and class‑level selectivity trends [2].

Lead Optimization Benchmarking for Diuretic Drug Discovery

The compound's ligand efficiency (LE ≈0.34) [1] surpasses that of advanced ROMK inhibitors MK‑7145 and ROMK‑IN‑32, establishing it as a competitive starting point for lead optimization programs targeting hypertension and heart failure. Its lower molecular weight suggests greater room for property optimization before breaching typical drug‑likeness thresholds.

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